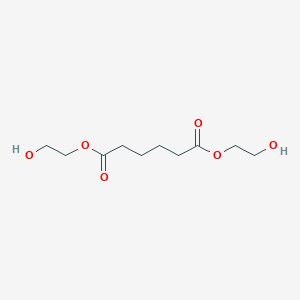

二(2-羟乙基)己二酸酯

描述

“Bis(2-hydroxyethyl) adipate” is a compound with the molecular formula C10H18O6 . It is used in plastic technology as a plasticizer to impart flexibility to rigid polymers .

Synthesis Analysis

“Bis(2-hydroxyethyl) adipate” can be synthesized from poly(ethylene terephthalate) bottle waste through aminolysis followed by a condensation reaction with butyric acid . Another study describes the synthesis of biodegradable aromatic-aliphatic random copolymers directly from Bis(2-hydroxyethyl) terephthalate (BHET) together with aliphatic dicarboxylic acids via a two-step melt polycondensation reaction .Molecular Structure Analysis

The molecular structure of “Bis(2-hydroxyethyl) adipate” can be represented by the canonical SMILES string: C(CCC(=O)OCCO)CC(=O)OCCO .Chemical Reactions Analysis

The incorporation of “Bis(2-hydroxyethyl) adipate” into polymers can decrease the melting point and crystallinity of the resulting material . In another reaction, decane, solvent, dicarboxylic acid, and alcohol are added successively to form a reaction mixture, which is then inserted into a thermostatic shaker .Physical And Chemical Properties Analysis

“Bis(2-hydroxyethyl) adipate” has a molecular weight of 234.25 g/mol, a topological polar surface area of 93.1 Ų, and a complexity of 182 . It has a density of 1.2±0.1 g/cm³, a boiling point of 382.5±22.0 °C at 760 mmHg, and a flash point of 144.9±15.8 °C .科学研究应用

Polymer Research

Bis(2-hydroxyethyl) adipate is used in the synthesis of aliphatic–aromatic copolyesters based on polybutylene adipate (PBA) and polyethylene terephthalate (PET) prepolymers . The existence of four sequences, namely, butylene adipate (BA), ethylene adipate (EA), butylene terephthalate (BT), and ethylene terephthalate (ET) was approved using 1 HNMR spectra . The mean BA sequence length decreased markedly with increasing BHET molar ratio in the feed .

Thermal Properties

Thermal properties were investigated using differential scanning calorimetry (DSC) and indicated that incorporating BHET decreases the melting point and crystallinity . Isothermal crystallization experiments show that increase in BHET content decreases the crystallization rate at constant degree of supercooling and same crystal structure .

Polymorphic Crystals

The formation of polymorphic crystals in tetrapolymers was approved by wide-angle X-ray diffraction (WAXD) patterns . Pure α-form crystals were developed after annealing at 27 °C for one month in PBA . Nevertheless, the same annealing conditions led to the development of mixed α- and β-form crystals in copolyesters with up to 15 mol% BHET .

Mechanical Properties

Increase of BHET content in the PBAET copolyesters causes decrease in the crystallinity and increase in the β-form crystals . Hence, increase in the elongation at break and decrease in the modulus of elasticity and yield strength of the samples were observed .

Hydrolysis Degradation

The hydrolysis degradation rate in alkaline solution first increased, then decreased, and finally remained unchanged with increasing the amount of aromatic comonomer .

Synthesis of Industrially Relevant Compounds

Bis-2-ethylhexyl adipate, one of the most commonly used adipates, has also been recently prepared with a biocatalytic route under vacuum in order to remove water produced by the esterification or with catalysis .

作用机制

Target of Action

Bis(2-hydroxyethyl) adipate is primarily used in the synthesis of polybutylene adipate (PBA) and polyethylene terephthalate (PET) prepolymers . The compound interacts with these prepolymers, affecting their crystalline structure, polymorphism, and hydrolysis degradation .

Mode of Action

The compound is incorporated into the prepolymers through a two-step melt polycondensation method . This process results in the formation of four sequences: butylene adipate (BA), ethylene adipate (EA), butylene terephthalate (BT), and ethylene terephthalate (ET) . The mean BA sequence length decreases markedly with increasing Bis(2-hydroxyethyl) adipate molar ratio in the feed .

Biochemical Pathways

The incorporation of Bis(2-hydroxyethyl) adipate into the prepolymers affects their thermal properties . It decreases the melting point and crystallinity of the prepolymers . Isothermal crystallization experiments show that an increase in Bis(2-hydroxyethyl) adipate content decreases the crystallization rate at a constant degree of supercooling and the same crystal structure .

Result of Action

The introduction of Bis(2-hydroxyethyl) adipate into the prepolymers leads to the formation of polymorphic crystals in tetrapolymers . Pure α-form crystals develop after annealing at 27 °C for one month in PBA . The same annealing conditions lead to the development of mixed α- and β-form crystals in copolyesters with up to 15 mol% bis(2-hydroxyethyl) adipate . This results in a decrease in the crystallinity and an increase in the β-form crystals . Consequently, there is an increase in the elongation at break and a decrease in the modulus of elasticity and yield strength of the samples .

Action Environment

The action of Bis(2-hydroxyethyl) adipate is influenced by environmental factors such as temperature . For instance, the rate of hydrolysis degradation in an alkaline solution first increases, then decreases, and finally remains unchanged with increasing the amount of aromatic comonomer . This suggests that the compound’s action, efficacy, and stability are sensitive to changes in the environment.

安全和危害

“Bis(2-hydroxyethyl) adipate” should be handled with care to avoid contact with skin, eyes, or clothing, and ingestion or inhalation should be avoided . It forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire .

未来方向

属性

IUPAC Name |

bis(2-hydroxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZKTFHQZNLYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)OCCO)CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40021-83-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,6-dioxo-1,6-hexanediyl)bis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40021-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10168781 | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-hydroxyethyl) adipate | |

CAS RN |

1700-12-5 | |

| Record name | 1,6-Bis(2-hydroxyethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

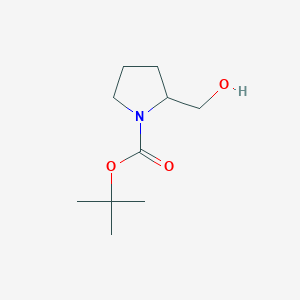

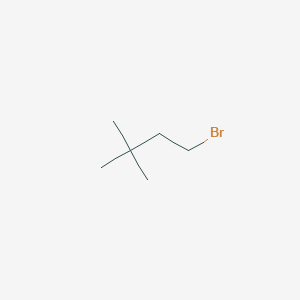

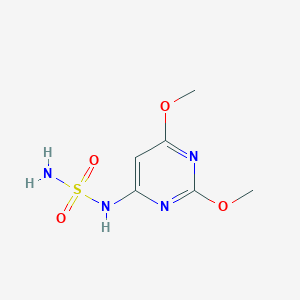

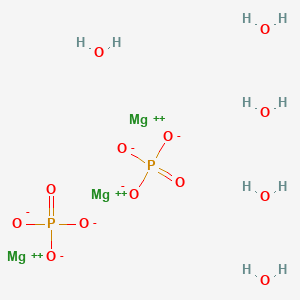

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)